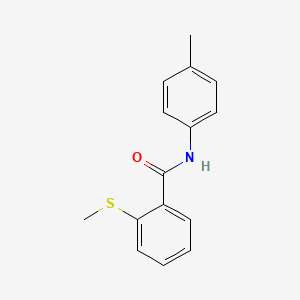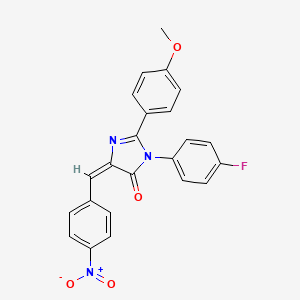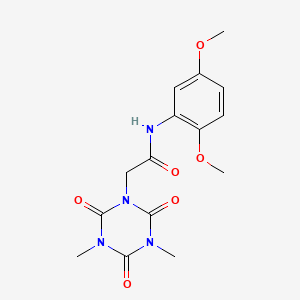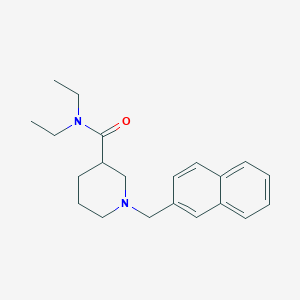methanone](/img/structure/B4935085.png)
[1-(3-ethynylbenzoyl)-3-piperidinyl](4-methoxy-2-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-ethynylbenzoyl)-3-piperidinyl](4-methoxy-2-methylphenyl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as EPPM and has been extensively studied for its anti-inflammatory, analgesic, and neuroprotective properties.
作用機序
The exact mechanism of action of EPPM is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that play a key role in the inflammatory response. In addition, EPPM has been shown to modulate the activity of ion channels and receptors in the nervous system, which may contribute to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
EPPM has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response. In addition, EPPM has been shown to reduce the activity of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. EPPM has also been shown to modulate the activity of ion channels and receptors in the nervous system, which may contribute to its analgesic and neuroprotective effects.
実験室実験の利点と制限
EPPM has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it ideal for use in animal studies. In addition, EPPM has been shown to have low toxicity and is well tolerated in animal models. However, there are also some limitations to using EPPM in lab experiments. For example, the exact mechanism of action of EPPM is not fully understood, which can make it difficult to interpret the results of studies. In addition, the effects of EPPM may vary depending on the species and strain of animal used in the study.
将来の方向性
There are a number of future directions for research on EPPM. One area of interest is the potential use of EPPM as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of EPPM as a treatment for chronic pain conditions. In addition, there is interest in exploring the potential use of EPPM as a treatment for inflammatory bowel disease and other inflammatory conditions. Finally, there is interest in further exploring the mechanism of action of EPPM and identifying new targets for its therapeutic use.
Conclusion:
In conclusion, [1-(3-ethynylbenzoyl)-3-piperidinyl](4-methoxy-2-methylphenyl)methanone is a synthetic compound that has potential therapeutic applications in the treatment of inflammation, pain, and neurodegenerative diseases. The synthesis of EPPM is a complex process that requires careful attention to detail and precise control of reaction conditions. EPPM has been extensively studied for its anti-inflammatory, analgesic, and neuroprotective properties. While there are some limitations to using EPPM in lab experiments, there are also a number of future directions for research on this compound.
合成法
EPPM is synthesized through a multistep process that involves the reaction of 4-methoxy-2-methylbenzaldehyde with piperidine and ethynylbenzoyl chloride. The resulting intermediate is then treated with sodium hydride and methyl iodide to obtain the final product. The synthesis of EPPM is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
EPPM has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, EPPM has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
[1-(3-ethynylbenzoyl)piperidin-3-yl]-(4-methoxy-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-4-17-7-5-8-18(14-17)23(26)24-12-6-9-19(15-24)22(25)21-11-10-20(27-3)13-16(21)2/h1,5,7-8,10-11,13-14,19H,6,9,12,15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYVIZAEOFTSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C2CCCN(C2)C(=O)C3=CC=CC(=C3)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)
![3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4935014.png)
![S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B4935021.png)
![6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4935024.png)


![2,4-dichloro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4935043.png)
![3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4935062.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B4935066.png)

![N-[5-(4-tert-butylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4935083.png)
![{8-[4-(2-fluorophenyl)-1-piperazinyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B4935089.png)
